Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate hydrochloride
Description
Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate hydrochloride (CAS: 1258650-26-8) is an organic compound characterized by a propanoate ester backbone with a 3-methylbenzyl substituent at the C2 position and an amino group at the C3 position. Its molecular formula is C₁₂H₁₆ClNO₂, with a molecular weight of 241.72 g/mol . The hydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical research and synthesis. This compound is primarily used as a building block in medicinal chemistry, particularly in the development of central nervous system (CNS) agents due to the lipophilic 3-methylbenzyl group, which may improve blood-brain barrier permeability .
Properties
IUPAC Name |
methyl 2-(aminomethyl)-3-(3-methylphenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9-4-3-5-10(6-9)7-11(8-13)12(14)15-2;/h3-6,11H,7-8,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDMCIQWYCNVCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(CN)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258650-26-8 | |
| Record name | Benzenepropanoic acid, α-(aminomethyl)-3-methyl-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258650-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Mode of Action
It’s known that similar compounds can interact with their targets via various mechanisms, such as binding to active sites, altering protein conformation, or modulating enzymatic activity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate hydrochloride. These factors can include pH, temperature, presence of other molecules, and the specific cellular environment.
Biological Activity
Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate hydrochloride, often referred to in research as a functionalized amino acid derivative, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : C12H17ClN2O2
- Molecular Weight : 243.73 g/mol
- IUPAC Name : Methyl (3R)-3-amino-3-(3-methylphenyl)propanoate hydrochloride
The compound features a branched structure that includes an amino group and a propanoate moiety, which contribute to its unique properties and potential applications in medicinal chemistry.
This compound exhibits its biological effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The presence of the methylphenyl group enhances binding affinity via hydrophobic interactions, while the amino group can form hydrogen bonds, stabilizing the compound within the active site of target molecules.
Potential Mechanisms Include :
- Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmitter uptake, particularly GABA transporters, which are crucial for maintaining neurotransmitter balance in the central nervous system .
- Modulation of Protein Conformation : It may induce conformational changes in target proteins that alter their activity.
Biological Activities
Research indicates that this compound has several notable biological activities:
- Antinociceptive Properties : In vivo studies have shown that this compound exhibits significant antinociceptive effects in rodent models of neuropathic pain, indicating potential applications in pain management .
- Neuroprotective Effects : Preliminary findings suggest that it may protect neuronal cells from apoptosis, contributing to its potential use in neurodegenerative diseases.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this derivative might also possess such activities, although specific studies are needed to confirm this.
Table 1: Summary of Biological Activities
Synthesis and Derivative Studies
The synthesis of this compound typically involves several steps starting from commercially available precursors. The synthetic route often includes nucleophilic substitution followed by reductive amination to introduce the amino group.
Table 2: Synthetic Route Overview
| Step | Description |
|---|---|
| Starting Materials | 3-methylbenzyl bromide and methyl acrylate |
| Nucleophilic Substitution | Formation of methyl 3-(3-methylphenyl)propanoate |
| Amination | Introduction of the amino group |
Scientific Research Applications
Pharmaceutical Research
Lead Compound for Drug Development
Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate hydrochloride serves as a valuable lead compound in pharmaceutical research. Its structural characteristics allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents. Notably, it has been investigated for potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems.
Mechanism of Action
The compound's mechanism of action is primarily attributed to its interactions with specific receptors and enzymes. The amino group facilitates hydrogen bonding with target proteins, while the hydrophobic phenyl group enhances binding affinity, potentially leading to altered enzyme activity and modulation of signaling pathways.
Anti-inflammatory and Analgesic Properties
Research indicates that this compound may exhibit significant anti-inflammatory and analgesic effects. Preliminary studies suggest that it could inhibit inflammatory pathways, making it a candidate for further exploration in pain management therapies .
Enzyme Inhibition Studies
The compound has shown promise as an enzyme inhibitor, particularly in studies focusing on its potential role in modulating cytochrome P450 enzymes. This inhibition could lead to applications in pharmacokinetics and drug-drug interaction studies .
Biochemical Probes
Investigating Enzyme Mechanisms
Due to its unique chemical structure, this compound is being explored as a biochemical probe. It can help elucidate enzyme mechanisms and interactions within biological systems, providing insights into metabolic pathways and therapeutic targets.
Industrial Applications
Synthesis and Production Methods
The synthesis of this compound typically involves multi-step chemical reactions that can be optimized for large-scale production. These methods include nucleophilic substitution followed by reductive amination to introduce the amino group, ultimately yielding the hydrochloride salt form .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate hydrochloride and analogous compounds are summarized below:
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Key Findings from Comparative Analysis:
Substituent Effects on Lipophilicity: The 3-methylbenzyl group in the target compound increases lipophilicity compared to the polar aminomethyl group in C₅H₁₂Cl₂N₂O₂ , favoring membrane permeability.
Salt Forms and Solubility: Dihydrochloride salts (e.g., C₁₀H₁₆Cl₂N₃O₂) exhibit higher crystallinity but lower aqueous solubility than monohydrochloride forms . The tetrahydropyran substituent in C₉H₁₈ClNO₃ improves water solubility via hydrogen bonding with its ether oxygen .
Biological Relevance: Pyrazole-substituted derivatives (e.g., C₁₀H₁₆Cl₂N₃O₂) are explored for kinase inhibition due to their heterocyclic structure . The ethyl ester in C₁₂H₁₆ClNO₂ may slow hydrolysis compared to methyl esters, extending half-life in vivo .
Economic and Synthetic Considerations: The target compound is priced at €1,014/g (1g scale), reflecting its niche application in high-value drug discovery . The 95% purity of C₁₀H₁₃Cl₂NO₂ highlights its readiness for industrial-scale synthesis .
Preparation Methods
Nucleophilic Substitution to Form the Ester Intermediate
-
- 3-methylbenzyl bromide
- Methyl acrylate
Reaction:
The nucleophilic substitution involves the reaction of 3-methylbenzyl bromide with methyl acrylate under controlled conditions to yield methyl 3-(3-methylphenyl)propanoate. This step forms the carbon backbone of the target molecule.-
- Solvent: Common organic solvents such as benzene or dimethylformamide (DMF) can be used
- Temperature: Typically ambient to moderate heating (20°C to 130°C, with preference near 20°C to minimize side reactions)
- Base: Alkali metal bases such as sodium hydride or potassium methoxide may be employed to facilitate the reaction
Notes:
Sodium hydride is preferred as a base to generate the nucleophile in situ, minimizing side reactions such as reductions.
Amination Step to Introduce the Amino Group
Method:
Reductive amination or nucleophilic substitution with an amine source introduces the amino group at the 3-position of the propanoate chain.-
- Amine source (e.g., ammonia or primary amines)
- Reducing agents if reductive amination is used (e.g., sodium cyanoborohydride)
-
- Mild temperatures to avoid decomposition
- Solvent systems compatible with both the ester and amine functionalities
Outcome:
Formation of methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Formation of Hydrochloride Salt
- The free base is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt. This step enhances compound stability and facilitates purification.
Reaction Parameters and Optimization
Research Findings and Synthetic Efficiency
- The synthetic process is noted for its relative brevity and economic viability compared to other methods involving more complex intermediates.
- Use of sodium hydride and methyl cyanoacetate in related syntheses demonstrates the importance of base strength and nucleophile generation in optimizing yields and purity.
- The reaction solvent choice (benzene, DMF, or dimethoxyethane) affects reaction rates and side product formation; DMF is often preferred for its polarity and ability to dissolve both organic and inorganic reagents effectively.
- Molar ratios of reactants are optimized to favor the desired substitution and amination steps, with alkali metal base to precursor ratios near 1:1 being ideal.
Summary Table of Preparation Method
| Step No. | Reaction Type | Key Reagents | Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Nucleophilic Substitution | 3-methylbenzyl bromide, methyl acrylate, sodium hydride | 20°C, DMF or benzene solvent | Methyl 3-(3-methylphenyl)propanoate |
| 2 | Amination (Reductive) | Amine source, reducing agent | Ambient, mild heating | Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate (free base) |
| 3 | Salt Formation | Hydrochloric acid | Ambient | This compound |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate hydrochloride, and how are key reaction conditions optimized?
- Methodology : A common approach involves acid-catalyzed esterification and subsequent hydrochlorination. For example, in analogous syntheses, hydrochloric acid in dioxane is added to a precursor ester under controlled conditions (e.g., room temperature, 1 hour stirring) to achieve high yields . Optimization includes adjusting solvent polarity, acid concentration, and reaction time to minimize side reactions.
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodology :
- NMR Spectroscopy : -NMR in DMSO- resolves signals for the methylphenyl group (δ ~2.5 ppm for CH) and the ester methoxy group (δ ~3.8 ppm) .
- X-ray Crystallography : Recrystallization from CHCl-methanol produces single crystals for determining stereochemistry and hydrogen-bonding patterns, as demonstrated for structurally related esters .
Q. How can researchers determine the solubility profile of this compound for experimental applications?
- Methodology : Perform systematic solubility tests in solvents of varying polarity (e.g., water, DMSO, ethanol). For hydrochloride salts, solubility in aqueous buffers (pH 1–7) should be assessed to guide formulation for biological assays. Stability under these conditions must also be monitored via HPLC .
Advanced Research Questions
Q. How can enzymatic inhibition assays (e.g., AChE/BChE) be designed to evaluate the bioactivity of this compound?
- Methodology :
- IC Determination : Use Ellman’s assay with electric eel AChE and horse serum BChE. Prepare compound dilutions (0.1–100 µM) and measure inhibition rates. Compare to positive controls (e.g., donepezil) .
- Kinetic Studies : Analyze Lineweaver-Burk plots to determine inhibition mode (competitive/non-competitive) .
Q. What strategies mitigate stability challenges during long-term storage of this hydrochloride salt?
- Methodology :
- Thermal Stability : Conduct accelerated degradation studies (40°C, 75% RH) over 4 weeks, monitoring purity via HPLC.
- Light Sensitivity : Store in amber vials under inert gas (N) at –20°C to prevent hydrolysis and oxidative degradation .
Q. How can metabolic pathways and degradation products of this compound be identified in pharmacokinetic studies?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Focus on ester hydrolysis and methylphenyl group oxidation.
- Degradation Profiling : Use forced degradation (acid/base/oxidative stress) followed by HRMS to identify major breakdown products .
Q. How should researchers resolve contradictions in reported synthetic yields across literature?
- Methodology :
- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) systematically. For example, higher HCl concentrations (>4 M) in dioxane may improve hydrochlorination efficiency but risk ester hydrolysis .
- Mechanistic Analysis : Use -NMR tracking to identify intermediates and rate-limiting steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
